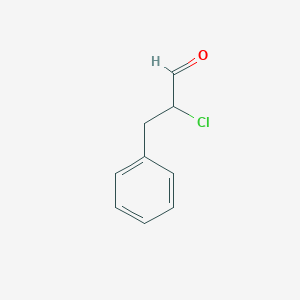

2-Chloro-3-phenylpropanal

Description

Contextualization within Halogenated Aldehyde Chemistry

Halogenated aldehydes are a class of organic compounds characterized by the presence of one or more halogen atoms in their structure. fiveable.me The introduction of a halogen, such as chlorine, into an aldehyde significantly influences its chemical reactivity. jove.com Specifically, the chlorine atom in 2-Chloro-3-phenylpropanal is at the alpha-carbon, the carbon atom adjacent to the carbonyl group. fiveable.me This alpha-halogenation is a key reaction in carbonyl chemistry. fiveable.me

The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a hallmark of alpha-halogenated aldehydes and ketones. jove.com The reaction to introduce a halogen at the alpha position can be catalyzed by either acid or base, proceeding through different mechanisms. pressbooks.pub In acid-catalyzed halogenation, an enol intermediate is formed which then reacts with the halogen. libretexts.orgopenstax.org Under basic conditions, an enolate ion is generated, which then reacts with the halogen. jove.com

Significance as a Versatile Building Block in Organic Synthesis

The dual functionality of this compound makes it a highly versatile building block in organic synthesis. evitachem.com The aldehyde group can undergo a range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions. evitachem.com The chlorine atom, being a good leaving group, can be readily displaced in nucleophilic substitution reactions. evitachem.com

This reactivity allows for the introduction of a wide variety of functional groups, enabling the construction of complex molecular architectures. For instance, the chlorine can be substituted by amines or thiols. evitachem.com The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com Its reactivity also makes it a subject of study for understanding reaction mechanisms involving chlorinated compounds. evitachem.com

Overview of Key Research Trajectories

Current research involving this compound is focused on its application in asymmetric synthesis and organocatalysis. N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, and this compound has been utilized as a key starting material in these reactions. nih.govnih.govrsc.orgd-nb.info

For example, it has been used in NHC-catalyzed annulation reactions to produce dihydrobenzothiazolopyridin-1-ones and benzothiazolo-pyrimidinones, which are important scaffolds in medicinal chemistry. nih.govnih.gov These reactions often proceed with high regio- and stereoselectivity, demonstrating the utility of this compound in creating complex, stereochemically defined molecules. nih.govrsc.orgd-nb.info Researchers are also exploring its use in the synthesis of other heterocyclic systems, such as functionalized succinimides. nih.gov Another area of investigation involves the synthesis of thiosemicarbazone derivatives of this compound and their metal complexes, which have shown potential biological activities. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloro-3-phenylpropanal |

InChI |

InChI=1S/C9H9ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |

InChI Key |

DDZWOTNZLQMMLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Chloro 3 Phenylpropanal

Direct Halogenation Approaches to α-Chloroaldehydes

Direct chlorination at the α-position of an aldehyde offers the most straightforward route to α-chloroaldehydes. This approach typically involves the reaction of the parent aldehyde, 3-phenylpropanal (B7769412), with a suitable chlorinating agent. The key challenge lies in controlling the reaction to achieve selective monochlorination at the α-carbon without side reactions, such as polychlorination or reactions at the aldehyde group itself.

Chlorination of Phenylpropanal Analogues

The direct α-chlorination of aldehydes can be achieved through various methods, often proceeding via an enol or enolate intermediate. For a substrate like 3-phenylpropanal, the presence of the α-hydrogens makes it susceptible to electrophilic attack by a chlorine source. The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving high yields and selectivity. While specific studies focusing exclusively on 3-phenylpropanal are not extensively detailed in broad literature, the general principles of aldehyde chlorination are directly applicable.

Strategies Employing Specific Chlorinating Reagents

A variety of chlorinating agents have been developed for the α-chlorination of aldehydes. The choice of reagent is critical for the success of the reaction, influencing selectivity, yield, and the mildness of the required conditions.

N-Chlorosuccinimide (NCS) : NCS is a common and effective reagent for the α-chlorination of aldehydes. organic-chemistry.orgorganic-chemistry.org The reaction is often catalyzed by acids or, more recently, by organocatalysts to achieve asymmetric chlorination. organic-chemistry.orgacs.org The use of NCS provides a reliable method for introducing a chlorine atom at the position adjacent to the carbonyl group.

Trichloromethanesulfonyl chloride (CCl₃SO₂Cl) : This commercially available reagent has been shown to be highly efficient for the α-chlorination of aldehydes under very mild conditions. organic-chemistry.orgacs.orgfao.org It offers advantages such as easier workup and purification of the product while minimizing toxic chlorinated organic waste. acs.orgfao.org

Perchlorinated Quinones : Certain quinones, acting as electrophilic chlorinating reagents, have been used in conjunction with organocatalysts for the direct and enantioselective α-chlorination of aldehydes. acs.org

The table below summarizes the findings for different chlorinating agents used in the α-chlorination of aldehydes, which are applicable to 3-phenylpropanal.

| Chlorinating Reagent | Catalyst/Conditions | Key Findings |

| N-Chlorosuccinimide (NCS) | L-proline amide, (2R,5R)-diphenylpyrrolidine | Provides good yields and high enantioselectivity for various aldehydes. organic-chemistry.org |

| Trichloromethanesulfonyl chloride (CCl₃SO₂Cl) | Mild reaction conditions | Efficient α-chlorination, facilitates workup, and minimizes toxic waste. acs.orgfao.org |

| Perchlorinated Quinone | Imidazolidinone organocatalyst | Mediates halogenation of a large variety of aldehyde substrates with high enantioselectivity. acs.org |

Indirect Synthesis Pathways and Precursor Transformations

Indirect methods provide alternative routes to 2-chloro-3-phenylpropanal by starting from related precursor molecules and transforming them through one or more synthetic steps. These pathways can be advantageous when the direct chlorination of the aldehyde is problematic or when specific stereochemistry is desired.

Derivatization from Related Phenylpropanoic Acid Structures

One plausible indirect route involves the transformation of a related phenylpropanoic acid derivative, such as 2-chloro-3-phenylpropanoic acid. This method requires a two-step conceptual process: the synthesis of the α-chloro acid followed by its selective reduction to the corresponding aldehyde. The reduction of a carboxylic acid to an aldehyde without further reduction to the alcohol is a challenging transformation that requires specific reagents. Typically, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using controlled reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H).

Oxidative Transformations of Chloro-Substituted Alcohols

An alternative indirect pathway is the oxidation of a precursor alcohol, specifically 2-chloro-3-phenyl-1-propanol. nih.gov This method is often highly effective because the selective oxidation of primary alcohols to aldehydes is a well-established transformation in organic synthesis. libretexts.org A variety of reagents can be employed for this purpose, with the key being the prevention of over-oxidation to the carboxylic acid. libretexts.org

Pyridinium chlorochromate (PCC) : PCC is a mild oxidizing agent that is widely used to convert primary alcohols to aldehydes efficiently and in high yield. libretexts.orglibretexts.org It is known for stopping the oxidation at the aldehyde stage. libretexts.org

Dess-Martin Periodinane (DMP) : This is another mild and highly selective reagent for the oxidation of primary alcohols to aldehydes. It operates under neutral conditions and is known for its broad functional group tolerance.

The general scheme for this transformation is presented below:

| Precursor | Reagent | Product | Key Advantage |

| 2-Chloro-3-phenyl-1-propanol | Pyridinium chlorochromate (PCC) | This compound | Mild conditions, stops at the aldehyde stage. libretexts.org |

| 2-Chloro-3-phenyl-1-propanol | Dess-Martin Periodinane (DMP) | This compound | High selectivity, neutral reaction conditions. |

Chemo- and Regioselective Synthesis Strategies

Modern synthetic chemistry places a strong emphasis on controlling the chemo-, regio-, and stereoselectivity of reactions. In the context of this compound synthesis, this translates to strategies that can selectively chlorinate the α-position in the presence of other functional groups and control the stereochemistry at the newly formed chiral center.

The development of organocatalysis has provided powerful tools for achieving highly enantioselective α-functionalization of aldehydes. organic-chemistry.orgacs.org These methods often rely on the formation of a transient enamine intermediate from the aldehyde and a chiral secondary amine catalyst (e.g., a proline derivative or an imidazolidinone). acs.org This chiral enamine then reacts with an electrophilic chlorinating agent, with the chiral environment of the catalyst directing the attack to one face of the enamine, resulting in an enantiomerically enriched α-chloro aldehyde.

Research by MacMillan and others has demonstrated that the use of a chiral imidazolidinone catalyst in combination with a perchlorinated quinone as the chlorine source can lead to the formation of α-chloro aldehydes with excellent enantioselectivity (e.g., up to 92% ee for octanal). organic-chemistry.orgacs.org Similarly, Jørgensen's group has shown that simple catalysts like L-proline amides can effectively catalyze the enantioselective α-chlorination of aldehydes using NCS. organic-chemistry.org These methodologies are broadly applicable and represent the state-of-the-art in the asymmetric synthesis of compounds like this compound.

| Catalytic System | Chlorinating Agent | Substrate Scope | Enantioselectivity |

| Chiral Imidazolidinone | Perchlorinated Quinone | Broad range of aldehydes | High (e.g., 92% ee) acs.org |

| L-proline amide | N-Chlorosuccinimide (NCS) | Various aldehydes | High organic-chemistry.org |

These advanced strategies not only ensure the correct placement of the chlorine atom (regioselectivity) but also allow for the synthesis of specific enantiomers of this compound, which is crucial for applications in medicinal chemistry and the synthesis of chiral natural products.

Scalability and Efficiency in Synthesis Protocols

The industrial-scale synthesis of this compound presents a variety of challenges that necessitate a thorough evaluation of potential synthetic routes, focusing on scalability, efficiency, and economic viability. While specific, large-scale production data for this compound is not extensively documented in publicly available literature, an analysis of analogous chemical transformations, particularly the alpha-chlorination of aldehydes, can provide significant insights into the development of a scalable and efficient manufacturing process.

A plausible and direct method for the synthesis of this compound is the α-chlorination of 3-phenylpropanal. This approach involves the selective introduction of a chlorine atom at the carbon atom adjacent to the carbonyl group. The scalability and efficiency of such a process are contingent on several critical factors, including the choice of chlorinating agent, catalyst system, reaction conditions, and purification methods.

Organocatalytic Alpha-Chlorination: A Promising Avenue

Recent advancements in organocatalysis have demonstrated significant potential for the efficient and selective α-chlorination of aldehydes. organic-chemistry.orgacs.orgorganic-chemistry.orgorganic-chemistry.org These methods often utilize chiral secondary amines as catalysts to facilitate the formation of an enamine intermediate from the parent aldehyde. This intermediate then reacts with an electrophilic chlorine source to yield the α-chloro aldehyde.

A key advantage of organocatalytic methods is the potential for high enantioselectivity, which is crucial if a specific stereoisomer of this compound is desired. However, achieving high yields and selectivities on a large scale can be challenging. nih.govacs.org

Key Considerations for Scalability and Efficiency:

Catalyst Loading and Cost: For a process to be economically viable on an industrial scale, the catalyst loading must be minimized without compromising reaction efficiency. While organocatalysts can be highly effective, their cost can be a significant factor. Therefore, the development of highly active catalysts that can be used in low concentrations is a primary research focus. nih.govacs.org The use of inexpensive and readily available catalysts, such as L-proline amides or diphenylpyrrolidine derivatives, is a promising strategy. organic-chemistry.orgorganic-chemistry.org

Chlorinating Agent Selection: The choice of the chlorinating agent is critical for both safety and efficiency. N-chlorosuccinimide (NCS) is a commonly used and relatively inexpensive electrophilic chlorine source. organic-chemistry.orgorganic-chemistry.org However, its use can sometimes lead to side reactions or difficulties in product purification. Alternative reagents, such as perchlorinated quinones, have also been explored and have shown high efficiency in certain systems. acs.orgorganic-chemistry.org The ideal chlorinating agent should be cost-effective, safe to handle on a large scale, and should lead to minimal byproduct formation.

Solvent and Reaction Conditions: The selection of an appropriate solvent is crucial for optimizing reaction rates, selectivity, and for facilitating product isolation. Solvents like dichloroethane and acetone have been shown to be effective in organocatalytic α-chlorination reactions. organic-chemistry.orgorganic-chemistry.org Reaction temperature is another critical parameter that needs to be carefully controlled to balance reaction kinetics with the prevention of side reactions and potential product degradation. While some highly selective methods require low temperatures, which can be energy-intensive on a large scale, recent developments have focused on achieving high efficiency at more convenient, ambient temperatures. nih.govacs.org

Reaction Work-up and Purification: The scalability of a synthesis is heavily influenced by the ease of product isolation and purification. Processes that involve complex work-up procedures or require extensive chromatographic purification are generally not suitable for large-scale production. Therefore, the development of protocols that allow for simple extraction, crystallization, or distillation of the final product is highly desirable.

Process Intensification and Flow Chemistry: To enhance efficiency and safety, particularly on an industrial scale, the adoption of process intensification strategies such as continuous flow chemistry is gaining traction. rsc.org Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, better control over reaction parameters, and the potential for safer handling of hazardous reagents. An electrochemical approach to α-chlorination of aldehydes has been successfully translated to a continuous flow process, significantly reducing reaction times and enhancing productivity. rsc.org

Data on a Proposed Synthetic Protocol:

While a specific, optimized, and scaled-up process for this compound is not available, a hypothetical protocol based on established organocatalytic methods can be proposed. The following table outlines a potential set of reaction parameters and expected outcomes, based on analogous reactions reported in the literature. organic-chemistry.orgorganic-chemistry.orgnih.gov

| Parameter | Proposed Condition/Value | Rationale and Considerations for Scalability |

| Starting Material | 3-Phenylpropanal | Readily available precursor. |

| Catalyst | (2R,5R)-Diphenylpyrrolidine | Demonstrated high efficiency and enantioselectivity in similar reactions. organic-chemistry.org Catalyst recovery and reuse would be critical for cost-effectiveness on a large scale. |

| Catalyst Loading | 1-5 mol% | Lower catalyst loading is economically favorable. Optimization would be required to find the balance between reaction rate and cost. nih.gov |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Inexpensive and effective. organic-chemistry.org Slow addition of the chlorinating agent may be necessary to control the reaction and minimize side products. nih.gov |

| Solvent | Dichloroethane or Acetone | Proven to be effective solvents for this type of transformation. organic-chemistry.orgorganic-chemistry.org Solvent recovery and recycling would be essential for a green and cost-effective process. |

| Temperature | 0°C to Room Temperature | Operating at or near ambient temperature reduces energy costs associated with heating or cooling large reactors. nih.govacs.org |

| Reaction Time | 1-12 hours | Shorter reaction times increase reactor throughput. Continuous monitoring would be necessary to determine the optimal reaction endpoint. nih.gov |

| Expected Yield | 80-95% | High yields are crucial for process efficiency and minimizing waste. organic-chemistry.org |

| Purification | Distillation or Crystallization | Avoidance of chromatography is a key goal for scalable synthesis. |

Challenges and Future Outlook:

A significant challenge in scaling up the synthesis of this compound is the potential for side reactions, such as over-chlorination to form α,α-dichloroaldehydes or aldol (B89426) condensation reactions. nih.gov Careful control of reaction conditions, including stoichiometry, temperature, and reaction time, is essential to minimize these unwanted pathways.

Future research in this area will likely focus on the development of more robust and recyclable catalysts, the use of greener and more cost-effective reagents and solvents, and the transition from batch to continuous manufacturing processes. These advancements will be critical for establishing a truly scalable and efficient synthesis of this compound for potential industrial applications.

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Phenylpropanal

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-Chloro-3-phenylpropanal is a key center for chemical reactions. The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi (π) bond of the carbonyl group. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product. libretexts.orglibretexts.org Because the carbonyl carbon is sp² hybridized and has a trigonal planar geometry, the nucleophile can attack from either face of the plane. If the two groups attached to the carbonyl are not identical (as in this compound), this reaction creates a new chiral center, potentially leading to a racemic mixture of enantiomers. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Nu⁻) | Reagent Source | Intermediate | Final Product |

|---|---|---|---|

| H⁻ (Hydride) | NaBH₄ or LiAlH₄ | Alkoxide | 2-Chloro-3-phenylpropan-1-ol |

| R-MgBr (Grignard Reagent) | Alkyl/Aryl Magnesium Bromide | Magnesium Alkoxide | Substituted Secondary Alcohol |

| CN⁻ (Cyanide) | HCN, KCN | Alkoxide | 2-Chloro-3-hydroxy-4-phenylbutanenitrile (a cyanohydrin) libretexts.org |

The aldehyde moiety of this compound can be readily reduced to a primary alcohol. This transformation is a specific type of nucleophilic addition where a hydride ion (H⁻) acts as the nucleophile. youtube.com Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds via the nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide ion during workup to yield 2-chloro-3-phenylpropan-1-ol.

Table 2: Reductive Transformation of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| Sodium borohydride (NaBH₄), followed by H₂O or H₃O⁺ | 2-Chloro-3-phenylpropan-1-ol | Nucleophilic Addition (Hydride Reduction) |

| Lithium aluminum hydride (LiAlH₄), followed by H₂O or H₃O⁺ | 2-Chloro-3-phenylpropan-1-ol | Nucleophilic Addition (Hydride Reduction) |

The aldehyde group is in a +1 oxidation state and can be oxidized to a carboxylic acid. This transformation is a common method for the synthesis of carboxylic acids. libretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), or Jones reagent (CrO₃ in sulfuric acid) are typically employed for this purpose. libretexts.org The oxidation of this compound yields 2-chloro-3-phenylpropanoic acid, a compound that retains the α-chloro substituent. chemsynthesis.com

Table 3: Oxidative Transformation of this compound

| Oxidizing Agent | Product | Reaction Type |

|---|---|---|

| Potassium permanganate (KMnO₄) | 2-Chloro-3-phenylpropanoic acid | Oxidation |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-Chloro-3-phenylpropanoic acid | Oxidation |

Reactivity of the α-Chloro Substituent

The chlorine atom on the carbon adjacent to the carbonyl group is subject to substitution and elimination reactions. Its reactivity is enhanced by the electron-withdrawing effect of the aldehyde group.

The α-carbon in this compound is a secondary carbon, and the attached chlorine atom can function as a leaving group in nucleophilic substitution reactions. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of configuration at the chiral center. libretexts.org This pathway allows for the introduction of various functional groups at the α-position.

Table 4: Nucleophilic Substitution at the α-Carbon

| Nucleophile | Reagent | Product |

|---|---|---|

| Hydroxide (OH⁻) | NaOH | 2-Hydroxy-3-phenylpropanal |

| Alkoxide (RO⁻) | NaOR | 2-Alkoxy-3-phenylpropanal |

| Cyanide (CN⁻) | NaCN | 2-Cyano-3-phenylpropanal |

The proton on the α-carbon of this compound is acidic due to the inductive effect of the adjacent chlorine atom and the resonance-stabilizing effect of the carbonyl group. A base can abstract this proton to form an enolate intermediate. Research has shown that α-chloroaldehydes can generate N-heterocyclic carbene (NHC)-linked enolates in the presence of a base like triethylamine (B128534) (Et₃N). researchgate.net This enolate can then undergo further reactions. A common pathway for such intermediates is the elimination of the chloride ion to form an α,β-unsaturated aldehyde, in this case, cinnamaldehyde.

Table 5: Base-Induced Elimination via Enolate Intermediate

| Base | Intermediate | Final Product | Reaction Type |

|---|---|---|---|

| Triethylamine (Et₃N) or other non-nucleophilic bases | Enolate of this compound | Cinnamaldehyde | Deprotonation-Elimination (E2 or E1cB) |

Participation of the Phenyl Group in Reaction Pathways

The presence of a phenyl group proximate to a reactive center, as is the case in this compound, can profoundly influence the course of chemical transformations. This participation can manifest in various ways, including directing the stereochemical outcome of reactions and stabilizing reactive intermediates. The π-electrons of the aromatic ring can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP). wikipedia.org This intramolecular interaction can lead to the formation of cyclic intermediates that dictate the stereochemistry of the product and often accelerate the reaction rate compared to analogous systems lacking the participating group.

Influence on Reaction Stereoselectivity

The stereochemical course of reactions involving this compound can be significantly governed by the neighboring phenyl group. The phenyl ring can shield one face of the molecule, leading to a preferred direction of attack for incoming reagents. Furthermore, the formation of bridged intermediates, such as a phenonium ion, can lock the conformation of the molecule, resulting in highly stereoselective transformations. msudenver.edu

An illustrative example of the phenyl group's influence on stereoselectivity is observed in the N-heterocyclic carbene (NHC)-catalyzed annulation reaction between 2-benzothiazolimines and α-chloroaldehydes, including this compound. In this reaction, the choice of the NHC precatalyst was found to be crucial in achieving high stereoselectivity. Specifically, the use of a chiral triazolium salt as the precatalyst resulted in excellent enantiomeric excess (ee) and diastereomeric ratios (d.r.) for the resulting benzothiazolo-pyrimidinone product. This high degree of stereocontrol is attributed to the specific interactions within the transition state, where the phenyl group of the this compound likely plays a key role in directing the approach of the reactants.

Table 1: NHC-Catalyzed Annulation of 2-Benzothiazolimine with this compound

| Precatalyst | Base | Solvent | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|

| A | DBU | Toluene | 45 | >20:1 | 90 |

| B | DBU | Toluene | 19 | >20:1 | 97 |

| C | DBU | Toluene | 38 | >20:1 | 85 |

| B | DBU | CH2Cl2 | 15 | >20:1 | 96 |

| B | K2CO3 | Toluene | <5 | - | - |

| B | Cs2CO3 | Toluene | <5 | - | - |

Data sourced from a study on the regio- and stereoselective synthesis of benzothiazolo-pyrimidinones.

The data indicates that while the yield may vary, the stereoselectivity, particularly the enantiomeric excess, is consistently high with the chiral precatalyst B, suggesting a well-organized transition state influenced by the substituents of the reactants, including the phenyl group of this compound.

Role in Stabilizing Reaction Intermediates

A key aspect of the phenyl group's participation in the reaction pathways of this compound is its potential to stabilize reactive intermediates, such as carbocations. In reactions that proceed via a carbocationic intermediate at the α-carbon, the adjacent phenyl group can provide anchimeric assistance. wikipedia.org This involves the delocalization of the positive charge into the aromatic ring through the formation of a bridged intermediate known as a phenonium ion. msudenver.edu

The formation of a phenonium ion is a specific case of neighboring group participation where the π-electrons of the benzene (B151609) ring act as an internal nucleophile, attacking the electrophilic center and forming a spirocyclic intermediate. This delocalization of charge significantly stabilizes the intermediate, making the pathway more favorable than the formation of a discrete, localized carbocation. The intermediacy of a symmetrical phenonium ion can also explain the stereochemical outcomes of some reactions, often leading to retention of configuration or the formation of rearranged products. researchgate.net

While direct experimental evidence, such as the spectroscopic observation or trapping of a phenonium ion intermediate specifically in reactions of this compound, is not extensively documented in publicly available research, the principles of physical organic chemistry strongly support its potential role. Computational studies on similar systems have provided theoretical backing for the existence and stabilizing effect of phenonium ions. researchgate.net The stability of such an intermediate would be influenced by the electronic nature of the phenyl group; electron-donating substituents on the ring would be expected to enhance its participating ability and further stabilize the phenonium ion.

The general mechanism for phenyl group participation in a substitution reaction at the α-carbon of a 2-halo-3-phenylpropyl derivative can be depicted as follows:

Ionization with Anchimeric Assistance: The leaving group (e.g., chloride) departs with the assistance of the neighboring phenyl group, leading to the formation of a bridged phenonium ion intermediate.

Nucleophilic Attack: The incoming nucleophile can then attack either of the two carbons of the three-membered ring in the phenonium ion. The regioselectivity of this attack can be influenced by steric and electronic factors.

Product Formation: The attack of the nucleophile leads to the opening of the bridged ion and the formation of the final product.

This pathway often competes with direct nucleophilic substitution (SN2) and the formation of an open carbocation (SN1). The predominant mechanism will depend on the specific reaction conditions, including the solvent, the nucleophile, and the substitution pattern on the phenyl ring.

Stereochemical Aspects and Asymmetric Synthesis Involving 2 Chloro 3 Phenylpropanal

Enantioselective Transformations of Racemic 2-Chloro-3-phenylpropanal

The enantioselective transformation of racemic this compound serves as a powerful strategy for producing chiral building blocks. A notable example is the organocatalytic asymmetric fluorination of racemic this compound (referred to as 2a in the study). This reaction, when mediated by a chiral organocatalyst, provides access to α-chloro-α-fluoroaldehydes with high enantioselectivity. organic-chemistry.org

In a specific study, the fluorination of racemic 2a was performed using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of the chiral Jørgensen–Hayashi catalyst. The resulting α-chloro-α-fluoroaldehyde (3a ) was found to be unstable for direct purification via silica gel chromatography and was therefore reduced in situ with sodium borohydride (B1222165) to the corresponding primary alcohol, (R)-2-chloro-2-fluoro-3-phenylpropan-1-ol (4a ). This process yielded the product with high enantiomeric purity. organic-chemistry.org

The efficiency of this enantioselective transformation is highly dependent on the stoichiometry of the reactants, which is linked to a kinetic resolution process. When using 3 equivalents of NFSI, the desired fluorinated alcohol (4a ) was obtained in high enantiomeric excess (ee). organic-chemistry.org

| Entry | NFSI (equiv.) | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1 | 2 | 2-Chloro-2-fluoro-3-phenylpropan-1-ol (4a) | 31% | organic-chemistry.org |

| 2 | 3 | 2-Chloro-2-fluoro-3-phenylpropan-1-ol (4a) | 87% | organic-chemistry.org |

Organocatalytic Approaches to Chiral this compound Derivatives

Organocatalysis has emerged as a central tool for the synthesis of chiral molecules, offering a metal-free alternative for asymmetric transformations. In the context of this compound, organocatalysts are instrumental in creating chiral derivatives with high stereocontrol. organic-chemistry.org

The asymmetric α-fluorination of this compound is a prime example of an organocatalytic approach. This reaction utilizes a chiral secondary amine, the Jørgensen–Hayashi catalyst, to control the stereochemical outcome. The catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the electrophilic fluorine source (NFSI) from a sterically preferred direction, leading to the formation of the α-chloro-α-fluoroaldehyde product with a specific stereoconfiguration. organic-chemistry.org This method is a direct application of enamine catalysis, a well-established activation mode in organocatalysis for the α-functionalization of aldehydes.

The success of this approach demonstrates how a chiral organocatalyst can effectively induce asymmetry in a substrate like this compound, leading to the synthesis of valuable fluorinated and chlorinated chiral building blocks. organic-chemistry.org

Diastereoselective Control in Multi-Component Reactions

Kinetic Resolution Strategies in Fluorination Reactions

Kinetic resolution is a key strategy for separating enantiomers of a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. This strategy is particularly effective in the asymmetric fluorination of racemic this compound. organic-chemistry.org

During the organocatalyzed fluorination, one enantiomer of the racemic this compound reacts faster with the fluorinating agent in the presence of the chiral catalyst than the other. This difference in reaction rates leads to two important outcomes: the product formed is enantioenriched in one stereoisomer, and the unreacted starting material becomes enantioenriched in the other. organic-chemistry.org

In the reaction utilizing the Jørgensen–Hayashi catalyst, the kinetic resolution of racemic this compound was clearly observed. The fluorinated product, after reduction to the alcohol 4a , was obtained with high enantiopurity (87% ee). Simultaneously, the unreacted starting aldehyde, which was also reduced for analysis to the monochloro alcohol 5a (2-chloro-3-phenylpropan-1-ol), was found to have an enantiomeric excess of 37%. organic-chemistry.org This demonstrates that the catalyst preferentially fluorinates one enantiomer, leaving the other behind and effectively resolving the racemic mixture.

| Compound | Description | Resulting Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 4a | Fluorinated Product (as alcohol) | 87% | organic-chemistry.org |

| 5a | Unreacted Substrate (as alcohol) | 37% | organic-chemistry.org |

Determination of Absolute Stereochemistry of Reaction Products

Determining the absolute stereochemistry of chiral molecules is fundamental to understanding and controlling asymmetric reactions. In the case of the derivatives of this compound, the absolute configuration of the newly formed stereocenters has been successfully assigned. organic-chemistry.org

For the product of the asymmetric fluorination of this compound, the absolute stereochemistry of the resulting 2-chloro-2-fluoro-3-phenylpropan-1-ol (4a ) was determined to be (R). This assignment provides critical insight into the reaction mechanism and the facial selectivity imparted by the chiral organocatalyst. The specific rotation of (R)-2-Chloro-2-fluoro-3-phenylpropan-1-ol was also reported as [α]D = −2.7 (c 1.5, CHCl3), which is a key piece of data in its characterization. organic-chemistry.org The determination of this stereochemistry helps to build a predictive model for how the Jørgensen–Hayashi catalyst orients the substrate and reagent to achieve the observed stereoselectivity.

Role in Complex Molecule Synthesis and Structural Elucidation

Utilization as a Precursor in Heterocyclic Compound Synthesis

The reactivity of 2-Chloro-3-phenylpropanal has been harnessed to create a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Researchers have successfully employed this compound in the stereoselective synthesis of benzothiazolo-pyrimidinones. This transformation is achieved through a sophisticated domino reaction catalyzed by N-heterocyclic carbenes (NHCs). The process involves a Mannich reaction followed by a lactamization sequence, demonstrating the utility of this compound in building complex fused-ring systems in a controlled manner.

Table 1: Overview of Benzothiazolo-pyrimidinone Synthesis

| Feature | Description |

|---|---|

| Starting Materials | This compound, 2-benzothiazolimine derivatives |

| Catalyst | N-Heterocyclic Carbene (NHC) |

| Reaction Type | Domino (Mannich/Lactamization) |

| Key Outcome | Stereoselective formation of the benzothiazolo-pyrimidinone core |

In a notable application, the reaction between an indolyl-bound 2-benzothiazolimine and this compound leads to the formation of pyrrolo[1,2-a]indolone scaffolds. This protocol is distinguished by its high regioselectivity and excellent stereoselectivity, showcasing the aldehyde's role in precisely constructing challenging tricyclic frameworks.

While 2-chloro-aldehydes are valuable precursors in heterocyclic synthesis, literature specifically detailing the utilization of this compound for the direct synthesis of Isoquinolin-3-ol derivatives is not prominent in currently available scientific databases. Further research may be required to explore this specific synthetic route.

Contribution to Carbocyclic and Acyclic Scaffold Construction

The primary documented applications of this compound in the scientific literature focus on its role as a precursor for nitrogen- and sulfur-containing heterocyclic systems. Its specific contribution to the construction of purely carbocyclic (non-heterocyclic, all-carbon rings) or extended acyclic (non-cyclic) scaffolds is not as extensively reported.

Applications in Cascade and Domino Reactions

A cascade reaction, also known as a domino reaction, is a chemical process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot.

The synthesis of benzothiazolo-pyrimidinones from this compound is a prime example of its application in such advanced reaction sequences. The NHC-catalyzed process is a Mannich/lactamization domino reaction. This allows for the efficient assembly of the final complex product from simpler precursors in one step, avoiding the need to isolate intermediates, which increases atom economy and reduces waste.

Structural Characterization of Synthesized Products

The confirmation of the chemical structures of novel compounds synthesized from this compound is paramount. A suite of analytical techniques is employed to unambiguously determine the constitution, configuration, and conformation of the final products, such as the benzothiazolo-pyrimidinones and pyrrolo[1,2-a]indolones. researchgate.net The structural characterization of related complex heterocyclic compounds typically relies on a combination of spectroscopic methods. nih.govresearchgate.netresearchgate.net

These standard analytical methods provide a comprehensive picture of the synthesized molecules:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively, helping to establish connectivity and the chemical environment of atoms.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups (e.g., C=O of a carbonyl, N-H of an amine) within the molecule.

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps to confirm its molecular weight and elemental composition.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof, yielding precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Table 2: Standard Analytical Techniques for Structural Elucidation

| Technique | Type of Information Provided |

|---|---|

| ¹H NMR | Elucidates the proton environments and their connectivity. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| IR Spectroscopy | Identifies key functional groups present in the molecule. researchgate.net |

| Mass Spectrometry | Confirms the molecular weight and elemental formula. |

| X-ray Crystallography | Provides the exact three-dimensional atomic arrangement in crystalline solids. researchgate.net |

Mechanistic Investigations and Computational Studies of Reactions Involving 2 Chloro 3 Phenylpropanal

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for 2-chloro-3-phenylpropanal would involve a combination of experimental kinetics and computational modeling. Experimentally, reaction rates would be measured under various conditions (e.g., changing temperature, solvent, and concentration of reactants) to infer the sequence of elementary steps.

Computationally, methods like Density Functional Theory (DFT) would be employed to map the potential energy surface of a given reaction. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state correctly connects the reactant and product states. For reactions of this compound, potential pathways could include nucleophilic substitution at the chlorinated carbon, elimination reactions to form an unsaturated aldehyde, or reactions involving the aldehyde functional group.

Identification and Characterization of Key Intermediates

The identification of key intermediates is crucial for understanding a reaction mechanism. For reactions involving this compound, intermediates could include carbocations (in the case of a unimolecular substitution or elimination mechanism), carbanions, or covalently bonded species.

Spectroscopic techniques are the primary experimental tools for detecting and characterizing intermediates. Depending on the stability of the intermediate, methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, or UV-visible spectroscopy could be employed. For highly reactive, short-lived intermediates, time-resolved spectroscopic techniques might be necessary. Computational chemistry would supplement these experimental findings by predicting the structures, energies, and spectroscopic properties of potential intermediates, aiding in their identification.

Studies on Hydrogen Atom Abstraction Mechanisms

Hydrogen atom abstraction is a fundamental process in many radical reactions. For this compound, this could involve the removal of a hydrogen atom by a radical species from the aldehydic, alpha-chloro, or benzylic positions. The feasibility and regioselectivity of such a reaction would depend on the bond dissociation energies of the various C-H bonds and the nature of the abstracting radical.

Computational studies, particularly using DFT, are well-suited for investigating these mechanisms. Calculations can provide accurate bond dissociation energies for each C-H bond in the molecule. Furthermore, the transition state for the hydrogen abstraction can be located, and the activation energy can be calculated. This would allow for a comparison of the relative rates of abstraction from different positions on the molecule.

Analysis of Proton Transfer Processes

Proton transfer is a key step in many acid- or base-catalyzed reactions. In the context of this compound, this could involve the protonation of the carbonyl oxygen, making the aldehyde more susceptible to nucleophilic attack, or the deprotonation of the alpha-carbon, which could lead to enolate formation and subsequent reactions.

The analysis of proton transfer processes often involves studying the reaction kinetics in the presence of different acids or bases and in different solvents. Computationally, the mechanism of proton transfer can be investigated by modeling the interaction of this compound with acid or base molecules. The calculations would aim to identify the transition state for the proton transfer and determine the associated energy barrier. The role of solvent molecules in facilitating the proton transfer can also be explicitly modeled.

Kinetic Isotope Effects and Rate-Determining Step Analysis

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. This involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE can be observed when the isotopic substitution is at a position not directly involved in bond breaking.

For this compound, a deuterium KIE study could distinguish between different potential rate-determining steps. For example, if the abstraction of the alpha-hydrogen is the slow step in an elimination reaction, a significant primary KIE would be expected upon replacing this hydrogen with deuterium. The magnitude of the KIE can provide further details about the symmetry of the transition state.

Application of Density Functional Theory (DFT) in Reaction Analysis

Density Functional Theory (DFT) has become a standard tool for the computational analysis of reaction mechanisms in organic chemistry. DFT methods offer a good balance between accuracy and computational cost, making them suitable for studying molecules of the size and complexity of this compound.

In the context of this compound, DFT could be used to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the energies of these species to determine reaction enthalpies and activation energies.

Compute vibrational frequencies, which are necessary for characterizing stationary points and for calculating zero-point energies and thermal corrections to the electronic energies.

Simulate spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) to aid in the identification of unknown species.

Model the effect of the solvent on the reaction mechanism.

Computational Assessment of Energy Profiles and Reaction Barriers

A key output of a DFT study of a reaction mechanism is the reaction energy profile. This is a plot of the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction from reactants to products. The profile shows the relative energies of the reactants, products, intermediates, and transition states.

The height of the energy barrier (the difference in energy between the reactants and the transition state) is the activation energy, which is the primary determinant of the reaction rate. By calculating the energy profiles for different possible reaction pathways, computational chemists can predict which pathway is most likely to be followed under a given set of conditions. For this compound, this would involve comparing the activation energies for competing reactions such as substitution and elimination.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on a reaction of this compound, such as a hypothetical dehydrochlorination reaction.

| Species | Electronic Energy (Hartree) | Zero-Point Energy (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactant (this compound) | -X.XXXXXX | XX.X | 0.0 |

| Transition State | -Y.YYYYYY | YY.Y | +25.0 |

| Product (3-phenylpropenal) | -Z.ZZZZZZ | ZZ.Z | -10.0 |

Non-Covalent Interaction Analysis in Catalytic Systems

Non-covalent interactions are crucial in asymmetric catalysis, dictating the geometry of transition states and thereby influencing the stereochemical outcome of a reaction. These interactions, though weak, collectively contribute to the stability of the transition state leading to the major enantiomer. For reactions involving a substrate like this compound, which features a phenyl ring, a carbonyl group, and a chlorine atom, several types of non-covalent interactions with a chiral catalyst can be envisaged.

Key non-covalent interactions that would be analyzed in a computational study include:

Hydrogen Bonding: The carbonyl oxygen of this compound can act as a hydrogen bond acceptor, interacting with a hydrogen bond donor moiety on the catalyst. This interaction is fundamental for the activation of the substrate.

π-π Stacking: The phenyl group of the substrate can engage in π-π stacking interactions with aromatic rings present in the catalyst structure. These interactions help to orient the substrate within the catalyst's chiral pocket.

Halogen Bonding: The chlorine atom in this compound can potentially act as a halogen bond donor or acceptor, interacting with a nucleophilic or electrophilic site on the catalyst, respectively.

Steric Repulsion: Unfavorable steric interactions between bulky groups on the substrate and the catalyst can destabilize certain transition states, thus favoring alternative pathways that lead to higher stereoselectivity.

Computational methods such as Non-Covalent Interaction (NCI) analysis are employed to visualize and quantify these weak interactions. NCI plots provide a graphical representation of interaction regions, allowing chemists to identify the specific non-covalent forces that govern the stereochemical outcome.

Table 1: Potential Non-Covalent Interactions in a Catalytic System with this compound

| Interaction Type | Substrate Moiety | Potential Catalyst Moiety |

| Hydrogen Bonding | Carbonyl Oxygen | Amine, Alcohol, Thiourea |

| π-π Stacking | Phenyl Ring | Aromatic Rings |

| CH-π Interactions | Phenyl Ring, Alkyl C-H | Aromatic Rings, Alkyl Groups |

| Halogen Bonding | Chlorine Atom | Lewis Basic or Acidic Sites |

| Steric Repulsion | Benzyl (B1604629) Group, Chloro-aldehyde | Bulky Catalyst Substituents |

Theoretical Rationalization of Enantio- and Diastereoselectivity

The theoretical rationalization of enantio- and diastereoselectivity in reactions of this compound would rely on computational modeling of the reaction mechanism, typically using Density Functional Theory (DFT). The primary goal is to identify the stereodetermining transition states and to calculate their relative energies. The product distribution is expected to correlate with the energy differences between these transition states according to the Curtin-Hammett principle.

A typical computational workflow to rationalize stereoselectivity would involve the following steps:

Conformational Search: Identifying the lowest energy conformations of the reactants, catalyst, and any intermediates.

Transition State Searching: Locating the transition state structures for the formation of all possible stereoisomers. This is the most critical and computationally demanding step.

Energy Calculations: Calculating the Gibbs free energies of the located transition states. The energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers allows for the prediction of the enantiomeric or diastereomeric ratio.

Analysis of Transition State Geometries: A detailed examination of the geometries of the competing transition states reveals the specific non-covalent interactions and steric clashes that are responsible for the observed selectivity.

For a hypothetical asymmetric reaction of this compound, computational models would be built to represent the approach of a nucleophile to the two enantiotopic faces of the aldehyde, guided by a chiral catalyst. The model that leads to the experimentally observed major enantiomer should correspond to the lower energy transition state.

Table 2: Hypothetical Energy Profile for a Stereoselective Reaction of this compound

| Transition State | Product Stereoisomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Product Ratio |

| TS-R | R-enantiomer | 0.0 | 95 |

| TS-S | S-enantiomer | 1.8 | 5 |

Note: The values in this table are hypothetical and serve as an illustration of how computational results are used to rationalize enantioselectivity. A ΔΔG‡ of 1.8 kcal/mol at room temperature typically corresponds to an enantiomeric ratio of approximately 95:5.

By analyzing the optimized geometries of TS-R and TS-S, one could pinpoint, for instance, a favorable π-π stacking interaction in TS-R that is absent or distorted in TS-S, or a destabilizing steric clash in TS-S that is avoided in TS-R. This detailed understanding at the molecular level is invaluable for the rational design of more efficient and selective catalysts.

Catalytic Applications in Reactions Involving 2 Chloro 3 Phenylpropanal

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes have emerged as powerful organocatalysts capable of mediating a wide array of chemical transformations. Their utility in activating aldehydes, particularly α-functionalized aldehydes like 2-chloro-3-phenylpropanal, has led to the development of novel synthetic methodologies.

Umpolung Chemistry of Aldehydes in NHC Catalysis

A cornerstone of NHC catalysis is the concept of "umpolung," or polarity reversal. nih.gov Typically, the carbonyl carbon of an aldehyde is electrophilic. However, upon reaction with an NHC, the aldehyde's polarity is inverted, rendering the former carbonyl carbon nucleophilic. This transformation proceeds through the formation of a Breslow intermediate. The NHC adds to the aldehyde, and subsequent proton transfer generates this key intermediate, which is an acyl anion equivalent. nih.gov This nucleophilic species can then react with various electrophiles, opening up synthetic pathways that are otherwise difficult to achieve. This umpolung strategy has been successfully applied in numerous NHC-catalyzed reactions, enabling the construction of complex molecular architectures. nih.gov

Specific Activation of α-Chloroaldehydes by NHCs

The presence of a chlorine atom at the α-position of an aldehyde, as in this compound, introduces unique reactivity patterns in NHC catalysis. The NHC can react with the α-chloroaldehyde to form an acyl azolium intermediate. This intermediate is a key species in a variety of subsequent transformations.

One notable application is in cycloaddition reactions. For instance, in an enantioselective NHC-catalyzed [3+3] cycloaddition, α-bromoenals react with nitroketene aminals or N,S-acetals to furnish nitro-containing dihydropyridin-2-ones under mild conditions. rsc.org While this example uses an α-bromoenal, the underlying principle of activating the α-haloenal via NHC catalysis is directly applicable to α-chloroaldehydes like this compound.

In a domino reaction sequence, the NHC-catalyzed reaction between an α-chloroaldehyde and a chalcone (B49325) can lead to the formation of cyclopentenes. This process involves a cascade of reactions including a Michael addition, an intramolecular aldol (B89426) reaction, lactonization, and decarboxylation, all initiated by the initial activation of the α-chloroaldehyde by the NHC. nih.gov

The following table summarizes representative NHC-catalyzed reactions involving α-haloaldehydes, illustrating the versatility of this catalytic approach.

| Catalyst System | Reactants | Product Type | Key Features |

| Chiral Triazolium Salt / Base | α-Bromoenal, Nitroketene Aminal | Dihydropyridin-2-one | [3+3] Cycloaddition, High Enantioselectivity |

| NHC | α-Chloroaldehyde, Chalcone | Cyclopentene | Domino Reaction, Multiple Bond Formations |

Transition Metal Catalysis (e.g., Rhodium, Palladium)

Transition metals, particularly rhodium and palladium, are pivotal catalysts in modern organic synthesis. While specific examples detailing the use of this compound in these catalytic systems are not extensively documented in readily available literature, the reactivity of α-chloroaldehydes, in general, provides a strong basis for understanding its potential applications.

Photoredox Catalysis with this compound Precursors

Photoredox catalysis, often in combination with transition metal catalysis, offers a powerful method for the formation of carbon-carbon bonds under mild conditions. In the context of α-chloro carbonyl compounds, metallaphotoredox catalysis has been employed for cross-electrophile coupling reactions. For instance, the α-arylation of various activated alkyl chlorides, including α-chloroketones and esters, with aryl halides can be achieved using an iridium photoredox catalyst in conjunction with a nickel catalyst. nih.govprinceton.edu This strategy relies on the generation of an α-acyl radical from the α-chloro carbonyl compound, which then participates in the cross-coupling reaction. nih.govprinceton.edu

A plausible mechanistic pathway involves the photocatalyst absorbing light and initiating a single-electron transfer process that ultimately leads to the formation of the α-acyl radical from the α-chloroaldehyde. This radical can then be trapped by a low-valent transition metal complex (e.g., Ni(0) or Rh(I)), which subsequently undergoes reductive elimination to form the desired product and regenerate the catalyst. The combination of rhodium and photoredox catalysis has been successfully applied to the direct C-H olefination of arenes. nih.govkaust.edu.sa

The table below illustrates the general principle of photoredox catalysis applied to α-chloro carbonyls.

| Catalyst System | Reactants | Product Type | Mechanistic Feature |

| Ir photocatalyst / Ni catalyst | α-Chloro Carbonyl, Aryl Halide | α-Aryl Carbonyl | Generation of α-acyl radical |

| Ru photocatalyst / Rh catalyst | Arene, Alkene | Olefinated Arene | Oxidative Heck Reaction |

C-H Functionalization Strategies

Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. nih.govnih.gov Palladium and rhodium are prominent catalysts in this field. Palladium-catalyzed C-H functionalization often proceeds through a directing group strategy, where a coordinating group on the substrate directs the metal catalyst to a specific C-H bond for activation. rsc.orgnih.govnih.gov While direct examples with this compound are scarce, the phenyl group within its structure could potentially act as a substrate for directed C-H functionalization at the ortho positions, although the aldehyde functionality might require protection or might itself act as a directing group under certain conditions.

Rhodium(III) catalysts have been shown to catalyze the direct C-H alkylation of arylhydrophthalazinediones with α-chloro ketones as the alkylating agents. princeton.edu This demonstrates the feasibility of using α-chloro carbonyl compounds in rhodium-catalyzed C-H activation reactions. The aldehyde group in this compound could potentially be transformed in situ into a directing group, such as an imine, to facilitate regioselective C-H functionalization of the phenyl ring.

Lewis Acid Catalysis in Aldehyde Transformations

Lewis acids play a crucial role in activating carbonyl compounds towards nucleophilic attack. In the context of this compound, a Lewis acid could coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the aldehyde. This activation would facilitate a variety of transformations, such as aldol reactions, Michael additions, and cycloadditions.

While specific studies focusing solely on Lewis acid catalysis with this compound are not prevalent, the general principles of Lewis acid activation of aldehydes are well-established. For instance, Lewis acids can mediate the transformations of related compounds, such as the ring-opening and dimerization of donor-acceptor cyclopropanes. researchgate.net Furthermore, the combination of a Lewis acid with NHC catalysis has been shown to be a powerful strategy, where the Lewis acid can enhance the efficiency and stereoselectivity of the NHC-catalyzed reaction by activating the electrophile. nih.gov

The following table outlines the general roles of Lewis acids in aldehyde transformations.

| Lewis Acid Role | Transformation Type | Effect on Aldehyde |

| Electrophilicity Enhancement | Aldol, Michael, Cycloaddition | Increased reactivity towards nucleophiles |

| Co-catalysis with NHC | Annulation, Acylation | Enhanced reaction rate and stereoselectivity |

Other Organocatalytic Systems

Beyond the more common organocatalytic activation modes, this compound and related α-chloroaldehydes are reactive partners in a variety of other organocatalytic systems. These systems often leverage the unique electronic properties of the α-chloroaldehyde moiety to construct complex molecular architectures with high stereocontrol.

One significant area involves the use of N-Heterocyclic Carbenes (NHCs) as catalysts. NHCs can react with α-chloroaldehydes to form reactive intermediates, such as azolium enolates, which can then participate in various annulation reactions. For instance, a highly diastereo- and enantioselective [4+2] annulation has been developed between 2-alkenylbenzothiazoles and α-chloroaldehydes, including this compound, using a chiral triazolium precatalyst. nih.gov This reaction provides efficient access to medicinally relevant dihydrobenzothiazolopyridin-1-ones. nih.gov The NHC catalyst facilitates the in situ generation of an enolate equivalent from the α-chloroaldehyde, which then acts as a dienophile in a Diels-Alder type reaction with the 2-alkenylbenzothiazole (an azadiene). nih.gov

Another distinct approach is the organocatalytic asymmetric fluorination of racemic α-chloroaldehydes. nih.govbeilstein-journals.org This process, often mediated by a chiral secondary amine catalyst like a Jørgensen–Hayashi-type catalyst, proceeds via a kinetic resolution. nih.govbeilstein-journals.org The catalyst preferentially activates one enantiomer of the racemic α-chloroaldehyde towards fluorination by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). This results in the formation of highly enantioenriched α-chloro-α-fluoroaldehydes, while the unreacted α-chloroaldehyde is recovered with a lower enantiomeric excess. nih.govbeilstein-journals.org

Furthermore, base-mediated, transition-metal-free cascade reactions represent another catalytic strategy. While not strictly organocatalytic in the sense of using a chiral organic molecule to induce asymmetry, inorganic bases like potassium phosphate (B84403) (K₃PO₄) can catalyze reactions involving α-chloroaldehydes. researchgate.net An example is the synthesis of chromeno[3,4-c]isoxazoles from the reaction of 3-nitro-2H-chromenes with α-chloroaldehydes. This process proceeds through a cascade involving Michael addition, C-Cl bond cleavage, and deformylation, all promoted by the base. researchgate.net

Substrate Scope and Catalyst Optimization Studies

The development of catalytic reactions involving this compound is intrinsically linked to studies on substrate scope and the optimization of catalyst structure and reaction conditions. These investigations are crucial for establishing the generality, efficiency, and stereoselectivity of a given transformation.

In the context of NHC-catalyzed annulations, studies have explored the tolerance of the reaction to variations in both the α-chloroaldehyde and the azadiene partner. For the reaction with 2-alkenylbenzothiazoles, various α-chloroaldehydes with different substituents have been tested. While this compound (possessing a benzyl (B1604629) group at the β-position) is a key substrate, other aldehydes with aliphatic and aromatic groups have also been successfully employed, demonstrating the versatility of the method. nih.gov Catalyst optimization is also critical. In the aforementioned annulation, several chiral triazolium precatalysts were screened, with a specific structure featuring bulky aromatic groups proving superior in terms of yield, diastereoselectivity, and enantioselectivity. nih.gov

| Catalyst Precursor | Base | Solvent | Time (h) | Yield (%) | d.r. (cis/trans) | ee (%) (cis) |

| A | Et₃N | Toluene | 16 | 29 | 6:1 | 95 |

| B | Et₃N | Toluene | 24 | trace | - | - |

| C | Et₃N | Toluene | 24 | trace | - | - |

| D | Et₃N | Toluene | 24 | trace | - | - |

| A | DBU | Toluene | 24 | 0 | - | - |

| A | DIPEA | Toluene | 24 | 0 | - | - |

| Data derived from an N-heterocyclic carbene catalyzed annulation reaction between (E)-2-styrylbenzothiazole and this compound. nih.gov |

For the organocatalytic asymmetric fluorination of α-chloroaldehydes, substrate scope investigations have revealed that the reaction is applicable to aldehydes bearing various substituents at the β-position. nih.gov This includes substrates with phenyl, substituted phenyl, and alkyl groups. The efficiency of the kinetic resolution and the enantioselectivity of the fluorinated product are influenced by the steric and electronic nature of this substituent. Catalyst optimization in this system involves screening different chiral amine catalysts and adjusting reaction parameters like the stoichiometry of the reactants. For example, using an excess of the α-chloroaldehyde relative to the fluorinating agent (NFSI) was found to be crucial for achieving high enantioselectivity, as it favors the kinetic resolution pathway. nih.gov

| Entry | R in α-chloroaldehyde | Product Yield (%) | Product ee (%) | Recovered Aldehyde Yield (%) | Recovered Aldehyde ee (%) |

| 1 | Ph | 75 | 87 | 62 | 37 |

| 2 | 4-MeC₆H₄ | 72 | 86 | 63 | 35 |

| 3 | 4-MeOC₆H₄ | 73 | 85 | 60 | 36 |

| 4 | 4-ClC₆H₄ | 70 | 88 | 65 | 38 |

| 5 | 2-Naphthyl | 71 | 89 | 64 | 39 |

| 6 | c-Hex | 65 | 82 | 58 | 31 |

| Data from the enantioselective fluorination of various α-chloroaldehydes using an organocatalyst and NFSI. nih.gov |

These studies underscore the importance of empirical reaction development and systematic optimization to unlock the full synthetic potential of reactions involving this compound. nih.govnih.gov The interplay between the substrate's structure, the catalyst's design, and the specific reaction conditions dictates the outcome, guiding chemists in applying these methods to complex target-oriented synthesis.

Conclusion and Future Research Directions

Summary of Major Methodological Advancements and Synthetic Utility

Emerging Research Avenues in 2-Chloro-3-phenylpropanal Chemistry

The absence of a dedicated body of research on this compound presents a unique opportunity for original and impactful investigations. The following subsections delineate potential research avenues that could establish the synthetic value of this compound.

Development of Novel and Sustainable Synthetic Routes

Future research could productively focus on establishing efficient and environmentally benign methods for the synthesis of this compound. Key areas for exploration include:

Direct α-Chlorination of 3-Phenylpropanal (B7769412): Investigating the selective chlorination of 3-phenylpropanal using modern, greener chlorinating agents would be a primary goal. This could involve photoredox catalysis or the use of mild, non-toxic reagents to minimize waste and improve safety.

Organocatalytic Approaches: The application of chiral organocatalysts for the asymmetric α-chlorination of 3-phenylpropanal could provide enantiomerically enriched this compound, a valuable building block for stereoselective synthesis.

Biocatalytic Methods: The use of enzymes, such as halohydrin dehalogenases or chloroperoxidases, could offer a highly selective and sustainable route to the chiral or racemic compound under mild reaction conditions.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Routes to this compound

| Synthetic Approach | Potential Reagents/Catalysts | Key Advantages | Research Focus |

| Direct Chlorination | N-Chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCCA) | Atom economy, directness | Selectivity control, minimization of over-chlorination |

| Organocatalysis | Chiral amines, prolinol derivatives | Enantioselectivity, metal-free | Catalyst design, optimization of reaction conditions |

| Biocatalysis | Halogenating enzymes | High selectivity, mild conditions | Enzyme screening, process optimization |

Exploration of Unprecedented Reactivity Modes

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a carbon-chlorine bond, suggests a rich and varied reactivity profile that is yet to be explored. Future research could uncover novel transformations, including:

Intramolecular Reactions: Depending on the reaction conditions, the molecule could undergo intramolecular cyclization reactions to form various heterocyclic structures.

Reactions with Nucleophiles: A systematic study of its reactions with a wide range of nucleophiles could reveal unique substitution and addition patterns, potentially leading to the synthesis of novel compound libraries.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond could be a handle for various cross-coupling reactions, enabling the introduction of diverse functional groups at the α-position.

Advancements in Stereoselective Transformations

The development of stereoselective methods for both the synthesis and subsequent reactions of this compound is a critical area for future investigation. This would involve:

Asymmetric Synthesis: As mentioned, the development of catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-2-Chloro-3-phenylpropanal is of high importance.

Diastereoselective Reactions: The chiral center at the α-position could be used to direct the stereochemical outcome of reactions at the aldehyde group, leading to the synthesis of complex molecules with multiple stereocenters.

Integration with Continuous Flow Chemistry and Green Synthesis Principles

The application of modern synthetic technologies to the chemistry of this compound could offer significant advantages in terms of safety, efficiency, and scalability.

Continuous Flow Synthesis: The synthesis of this compound could be adapted to a continuous flow process. This would allow for better control over reaction parameters, improved safety when handling potentially reactive intermediates, and easier scale-up.

Green Chemistry Metrics: Future research should be guided by the principles of green chemistry, focusing on maximizing atom economy, using renewable feedstocks, and minimizing waste generation. The development of catalytic and solvent-free or aqueous-based synthetic methods would be particularly valuable.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.